molecular formula C16H21FN2O2 B4393227 N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide

N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide

Cat. No. B4393227
M. Wt: 292.35 g/mol
InChI Key: HXGVUWCUEGVHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide (CFBE) is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. CFBE is a small molecule that acts as an inhibitor of a class of enzymes called histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, neurological disorders, and inflammation.

Mechanism of Action

N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide promotes the acetylation of histones, which leads to changes in gene expression that can have therapeutic benefits. In addition, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to have non-HDAC-mediated effects, including the inhibition of the NF-κB pathway, which plays a critical role in inflammation.
Biochemical and Physiological Effects:
N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, and to sensitize cells to chemotherapy and radiation therapy. In neurological disorders, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to promote neuroprotection and reduce inflammation. In addition, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to have anti-inflammatory effects in a variety of conditions, including asthma and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide is that it is a small molecule that can be easily synthesized and modified, which makes it a useful tool for studying the role of HDACs in disease. In addition, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. One limitation of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide is that its effects on HDACs can be non-specific, which can complicate interpretation of experimental results. In addition, the optimal dosing and administration of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide for therapeutic purposes is still being investigated.

Future Directions

There are a number of future directions for research on N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide. One area of interest is the development of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide as a therapeutic agent for cancer, neurological disorders, and inflammation. In addition, there is interest in developing more specific inhibitors of HDACs that can be used to study the role of individual HDACs in disease. Finally, there is interest in understanding the non-HDAC-mediated effects of N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide, and in developing compounds that can selectively target these pathways.

Scientific Research Applications

N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been extensively studied for its potential therapeutic applications. In cancer research, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has also shown promise in the treatment of neurological disorders, including Alzheimer's disease and Huntington's disease, by promoting neuroprotection and reducing inflammation. In addition, N-cycloheptyl-N'-(4-fluorobenzyl)ethanediamide has been studied for its potential anti-inflammatory effects in a variety of conditions, including asthma and inflammatory bowel disease.

properties

IUPAC Name

N'-cycloheptyl-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-13-9-7-12(8-10-13)11-18-15(20)16(21)19-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGVUWCUEGVHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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